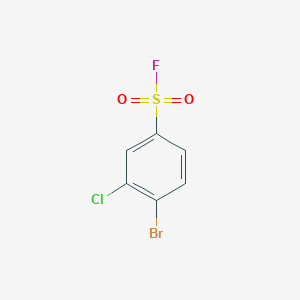

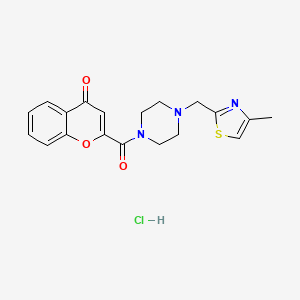

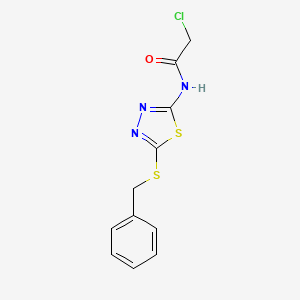

Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives, has been reported . The process involves the use of semi/thio carbazides and sodium acetate mixed with water and stirred well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) was used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The final derivatives were prepared using a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .Applications De Recherche Scientifique

Anticancer and Antimicrobial Applications

Research has highlighted the significance of thiazoles, thiazolidinones, and azetidinones in the pharmaceutical field due to their exceptional bioactivity. A study by E. Hussein et al. (2020) developed new thiazolidinone and azetidinone analogs based on the 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole moiety. These compounds were synthesized and tested for their antimicrobial activity against multidrug-resistant strains and cytotoxic activity against several cancer cell lines. Some of the synthesized azetidinones showed remarkable activity against human lung and breast carcinoma cell lines, underlining their potential as effective anticancer agents.

Innovative Scaffolds for Drug Discovery

The exploration of new scaffolds for drug discovery is crucial for the development of novel therapeutic agents. Bohdan A. Chalyk et al. (2017) synthesized 6-azaspiro[4.3]alkanes from four-membered-ring ketones, including cyclobutanone and N-Boc-azetidinone. This study provided innovative scaffolds that could be further utilized in drug discovery, highlighting the versatility of cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone analogs in the synthesis of potential therapeutic agents.

Antibacterial Screening

The development of new antibacterial agents is a continuous need due to the rise of drug-resistant bacterial strains. D. Sriram et al. (2006) synthesized and evaluated 4-(5-cyclobutyloxazol-2-yl)thiosemicarbazones for in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. Their findings identified compounds with significant antimicrobial activity, suggesting the potential of these cyclobutyl and thiazolyl derivatives in addressing bacterial infections.

Synthesis and Chemical Properties

The synthesis and investigation of the chemical properties of cyclobutyl and thiazolyl derivatives have been an area of interest for researchers aiming to expand the utility of these compounds in scientific research. Karen Mollet et al. (2012) demonstrated the synthesis of cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones, which were used to generate cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones. This research not only showcases the synthetic versatility of these compounds but also their potential applications in creating novel chemical entities for various scientific investigations.

Mécanisme D'action

Target of Action

It contains athiazole ring, which is a common structural feature in many biologically active compounds . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities .

Propriétés

IUPAC Name |

cyclobutyl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c14-10(8-2-1-3-8)13-6-9(7-13)15-11-12-4-5-16-11/h4-5,8-9H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOMISTVIIQQOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CC(C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-{2-[1-(phenylethyl)benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2935036.png)

![N-(4-chlorophenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2935042.png)

![4-[[(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2935044.png)

![4-methyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2935048.png)

![3,4,5-trimethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2935051.png)